molecular formula Mg3N2 B1143684 MAGNESIUM NITRIDE CAS No. 12057-71-5

MAGNESIUM NITRIDE

カタログ番号 B1143684
CAS番号: 12057-71-5
分子量: 100.93
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
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説明

Magnesium Nitride is an inorganic compound composed of three atoms of Magnesium and two atoms of Nitrogen . It is naturally present as a greenish-yellow powder at room temperature and pressure .


Synthesis Analysis

Magnesium Nitride can be synthesized by the direct nitridation reaction of Magnesium powder with Nitrogen gas . This process involves heating the Magnesium powder with Nitrogen gas for 60 minutes at a temperature between 650 degrees C and 800 degrees C . Another method involves the reaction of highly reactive Magnesium with Nitrogen at 450°C under normal pressure .


Molecular Structure Analysis

Magnesium Nitride has a cubic structure with a lattice constant a = 0.997 nm . The structure consists of three cations of Magnesium (Mg2+) and two anions of Nitrogen (N3-) .


Chemical Reactions Analysis

Magnesium Nitride reacts with water to produce Magnesium Hydroxide and Ammonia gas . When Magnesium is burned in air, some Magnesium Nitride is formed in addition to the principal product, Magnesium Oxide . Thermal decomposition of Magnesium Nitride gives Magnesium and Nitrogen gas .


Physical And Chemical Properties Analysis

Magnesium Nitride is greenish yellow in color and exists as a powder at room temperature and normal pressure . It has a molar mass of 100.95 g/mol and a density of 2.712 g/cm3 . It can dissolve in acid and water but is slightly soluble in ether and ethanol .

科学的研究の応用

Growth of Thin Films

Magnesium nitride has been used in the growth of thin films via atomic-nitrogen-assisted molecular beam epitaxy on various surfaces such as silicon, sapphire, and gallium nitride surfaces . This process is carried out at moderate substrate temperatures . The effective growth rate of the Mg3N2 film is an interplay between condensation of the Mg atoms on the substrate surface, nitridation of the deposited Mg atoms, re-evaporation of the deposited Mg atoms, and—in case of silicon substrates—formation of magnesium silicide .

Optoelectronic Applications

Magnesium nitride is a group II nitride semiconductor with a direct band gap in the 2.5–3.0 eV range at room temperature . It is of technological relevance for various optoelectronic applications, including lasers , light-emitting diodes , and solar cells . One advantage of Mg3N2 over other more conventional III–V and II–VI semiconductor compounds used in most of these devices is that Mg3N2 consists of non-toxic and abundantly available elements, and is non-toxic itself .

Semiconductor Doping

Magnesium has been used in p-type gallium nitride (GaN) doping . This has led to striking progress in III-nitride materials in terms of properties, growth, and applications . Aluminum nitride (AlN) epitaxially grown on nano-patterned AlN/sapphire template has a lower dislocation density as low as 3.3 × 10^4 cm^−2 .

Formation of Superlattice Structures

A simple thermal reaction of gallium nitride with metallic magnesium results in the formation of a distinctive superlattice structure . This represents the first time researchers have identified the insertion of 2D metal layers into a bulk semiconductor .

作用機序

Target of Action

Magnesium Nitride (Mg₃N₂) primarily targets the formation of certain metal nitrides and non-metal nitrides . It has been applied to synthetic cubic boron nitride and to prepare materials with high thermal conductivity .

Mode of Action

The mode of action of Mg₃N₂ involves its interaction with its targets, leading to changes in their structure and properties. For instance, Mg₃N₂ clusters exhibit higher chemical activity . The internal electron transfers from 3s to 3p orbitals of the Mg atoms are more than those from 2s to 2p orbitals of the N atoms .

Biochemical Pathways

Mg₃N₂ affects the biochemical pathways involved in the synthesis of certain metal nitrides and non-metal nitrides . It plays a key role in the formation of synthetic cubic boron nitride and materials with high thermal conductivity .

Pharmacokinetics

It plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Result of Action

The result of Mg₃N₂’s action is the production of certain metal nitrides and non-metal nitrides . For example, it has been applied to produce synthetic cubic boron nitride and materials with high thermal conductivity . When Mg₃N₂ reacts with water, it forms a white precipitate, magnesium hydroxide, and releases ammonia gas .

Action Environment

The action of Mg₃N₂ can be influenced by environmental factors. For instance, the preparation of Mg₃N₂ nanoparticles, the properties of Mg₃N₂ crystals, and Mg₃N₂ clusters have been widely investigated . The growth of Mg₃N₂ thin films via atomic-nitrogen-assisted molecular beam epitaxy on various surfaces, such as silicon, sapphire, and gallium nitride surfaces, has been reported . The observed strong sensitivity of the nitride film to ambient conditions implies that a protective capping layer is required .

Safety and Hazards

Magnesium Nitride is classified as a flammable solid and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

将来の方向性

Magnesium Nitride is a group II nitride semiconductor with a direct band gap in the 2.5–3.0 eV range at room temperature . It is of technological relevance for various optoelectronic applications, including lasers, light-emitting diodes, and solar cells . Magnesium Nitride has the potential of satisfying the recent demands of aerospace, automobile, biomedical, defense, marine, and electronics industries .

特性

{ "Design of the Synthesis Pathway": "The synthesis of magnesium nitride can be achieved through a direct reaction between magnesium and nitrogen gas. This reaction is exothermic and requires high temperatures to proceed. Another method involves the reaction of magnesium oxide with nitrogen gas in the presence of a catalyst such as iron or nickel. This method is also exothermic and requires high temperatures.", "Starting Materials": ["Magnesium", "Nitrogen gas", "Magnesium oxide", "Iron or nickel catalyst"], "Reaction": ["Method 1: Direct reaction between magnesium and nitrogen gas", "Step 1: Heat magnesium to a temperature of 500-700°C in a nitrogen atmosphere", "Step 2: Allow the reaction to proceed until the desired amount of magnesium nitride is formed", "Method 2: Reaction of magnesium oxide with nitrogen gas in the presence of a catalyst", "Step 1: Mix magnesium oxide and the catalyst in a reaction vessel", "Step 2: Heat the mixture to a temperature of 800-1000°C in a nitrogen atmosphere", "Step 3: Allow the reaction to proceed until the desired amount of magnesium nitride is formed"] }

CAS番号

12057-71-5

製品名

MAGNESIUM NITRIDE

分子式

Mg3N2

分子量

100.93

製品の起源

United States

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